![molecular formula C21H25N5O4 B6479507 3-butyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 887466-69-5](/img/structure/B6479507.png)
3-butyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like this one often belong to the class of organic compounds known as purines and purine derivatives. They are aromatic heterocyclic compounds containing a purine moiety, which is a bicyclic aromatic compound made up of two six-membered rings (an imidazole and a pyrimidine ring) fused together .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the purine ring system, the introduction of various substituents, and the protection and deprotection of functional groups .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions of such compounds can involve various types of reactions, depending on the specific substituents present in the molecule. These can include nucleophilic substitutions, electrophilic aromatic substitutions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be predicted based on their structure. These can include properties such as solubility, melting point, boiling point, and pKa .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound exhibits promising anticancer properties due to its ability to interfere with cell cycle regulation and inhibit tumor growth. Researchers have investigated its impact on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it modulates key signaling pathways involved in cell proliferation and apoptosis .
Anti-Inflammatory Effects
“AKOS001354013” demonstrates anti-inflammatory activity by suppressing pro-inflammatory cytokines and enzymes. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. Preclinical studies have shown its potential to reduce tissue damage and alleviate inflammation .
Neuroprotective Properties
In vitro and animal studies indicate that the compound has neuroprotective effects. It enhances neuronal survival, reduces oxidative stress, and promotes synaptic plasticity. Researchers are exploring its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antiviral Activity
“AKOS001354013” exhibits antiviral properties against certain RNA viruses. It interferes with viral replication and inhibits viral enzymes. Investigations are ongoing to evaluate its efficacy against specific viruses, including influenza and hepatitis C .
Cardiovascular Applications
Preliminary research suggests that the compound may have cardiovascular benefits. It modulates vascular tone, reduces oxidative stress, and improves endothelial function. Clinical trials are needed to validate its potential in managing hypertension and preventing cardiovascular diseases .
Metabolic Syndrome Management
Metabolic syndrome encompasses obesity, insulin resistance, and dyslipidemia. “AKOS001354013” has shown promise in preclinical models by improving insulin sensitivity and lipid profiles. Researchers are investigating its role in metabolic syndrome prevention and treatment .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-butyl-6-(2,4-dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-6-7-10-24-19(27)17-18(23(3)21(24)28)22-20-25(17)12-13(2)26(20)15-9-8-14(29-4)11-16(15)30-5/h8-9,11-12H,6-7,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPKDDSOJPZPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.